![molecular formula C24H22N4O B5135556 N-(2,5-dimethylphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5135556.png)
N-(2,5-dimethylphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide
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Overview
Description
DMPPB is a synthetic compound that belongs to the class of phthalazinone derivatives. It was first synthesized by researchers at the University of Michigan in 2008, and since then, it has been extensively studied for its potential therapeutic applications.
Mechanism of Action
DMPPB exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is responsible for inhibitory neurotransmission in the brain, and the activation of GABA-A receptors by DMPPB leads to an increase in the inhibitory effect of GABA. This results in a reduction in the activity of certain neurotransmitters, leading to a decrease in anxiety and depression-like behavior.
Biochemical and physiological effects:
DMPPB has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter activity, the reduction of anxiety and depression-like behavior, and the inhibition of cancer cell growth. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMPPB for lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the effects of GABAergic modulation on various physiological processes. However, one limitation of DMPPB is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor modulation over longer periods of time.
Future Directions
There are several potential future directions for research on DMPPB. One area of interest is the development of DMPPB-based therapeutics for the treatment of anxiety and depression. Another potential direction is the investigation of DMPPB's potential anti-cancer properties, and its use as an adjunct therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanisms underlying DMPPB's effects on the central nervous system, and to identify any potential side effects or limitations of its use.
In conclusion, DMPPB is a synthetic compound with significant potential for therapeutic applications in various fields. Its high potency and selectivity for the GABA-A receptor make it a useful tool for studying the effects of GABAergic modulation, and its low toxicity profile makes it a promising candidate for further research. While there are still limitations and unanswered questions surrounding DMPPB, its potential for future therapeutic use makes it an exciting area of study in scientific research.
Synthesis Methods
DMPPB is synthesized through a multi-step process that involves the reaction of 4-methylphthalazinone with 2,5-dimethylaniline and 4-(dimethylamino)benzoyl chloride. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
DMPPB has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. It has been shown to have a positive effect on the central nervous system, inhibiting the activity of certain neurotransmitters and reducing anxiety and depression-like behavior in animal models. DMPPB has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c1-15-8-9-16(2)22(14-15)26-24(29)18-10-12-19(13-11-18)25-23-21-7-5-4-6-20(21)17(3)27-28-23/h4-14H,1-3H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKCOEFNLJNPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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